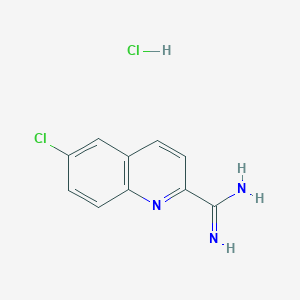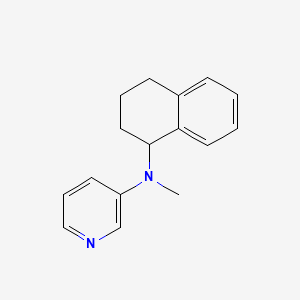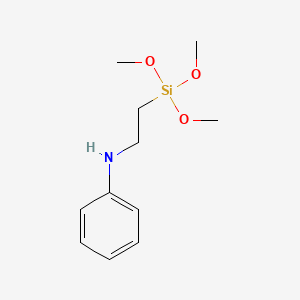
N-(2-(Trimethoxysilyl)ethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Trimethoxysilyl)ethyl)aniline: is an organosilicon compound that features both an aniline group and a trimethoxysilyl group. This compound is notable for its ability to act as a coupling agent, which can enhance the adhesion between organic and inorganic materials. It is widely used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Trimethoxysilyl)ethyl)aniline typically involves the reaction of aniline with a trimethoxysilane derivative. One common method is the nucleophilic substitution reaction where aniline reacts with a chlorosilane compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts can also enhance the reaction efficiency and reduce the production costs.
化学反应分析
Types of Reactions: N-(2-(Trimethoxysilyl)ethyl)aniline undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under mild heating conditions.
Substitution: Requires reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Formation of nitroaniline or halogenated aniline derivatives.
科学研究应用
Chemistry: N-(2-(Trimethoxysilyl)ethyl)aniline is used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of hybrid materials and nanocomposites.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of materials makes it valuable in construction and automotive industries.
作用机制
The mechanism of action of N-(2-(Trimethoxysilyl)ethyl)aniline primarily involves its ability to form strong covalent bonds with both organic and inorganic materials. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The aniline group can interact with organic polymers, enhancing the overall adhesion and compatibility between different materials.
相似化合物的比较
- N-(3-(Trimethoxysilyl)propyl)aniline
- N-(2-(Trimethoxysilyl)ethyl)ethylenediamine
Comparison: N-(2-(Trimethoxysilyl)ethyl)aniline is unique due to its specific combination of aniline and trimethoxysilyl groups, which provides a balance of reactivity and stability. Compared to N-(3-(Trimethoxysilyl)propyl)aniline, it has a shorter alkyl chain, which can influence its reactivity and the properties of the materials it modifies. N-(2-(Trimethoxysilyl)ethyl)ethylenediamine, on the other hand, contains an additional amine group, which can provide more sites for interaction but may also introduce more complexity in its reactions.
属性
CAS 编号 |
53213-34-6 |
|---|---|
分子式 |
C11H19NO3Si |
分子量 |
241.36 g/mol |
IUPAC 名称 |
N-(2-trimethoxysilylethyl)aniline |
InChI |
InChI=1S/C11H19NO3Si/c1-13-16(14-2,15-3)10-9-12-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI 键 |
JDDAMKOBLWFNCZ-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCNC1=CC=CC=C1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




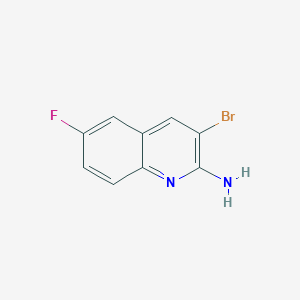
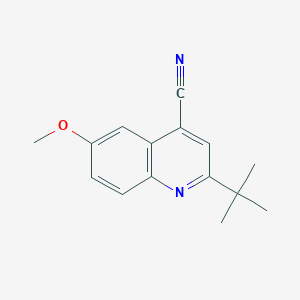


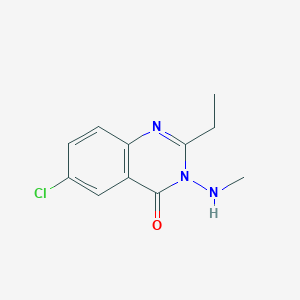

![Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate](/img/structure/B11869363.png)
![8-Benzyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11869370.png)
